4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide
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Overview
Description
4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a morpholine ring, and a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, often using morpholine and suitable alkylating agents. The final step involves the coupling of the thianyl group to the thiadiazole ring, which can be accomplished using various coupling reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholine or thianyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide
- 4-Methylmorpholine
- N-Methyl-2-morpholin-4-ylethanamine
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-11-12(22-17-16-11)13(19)15-10-14(2-8-21-9-3-14)18-4-6-20-7-5-18/h2-10H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCWZLXNIGNTTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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